Bienvenue dans la boutique en ligne BenchChem!

3-Nitro-4-phenoxypyridine

Tyrosine Phosphatase Inhibition PTP1B TC-PTP

This specific 3-nitro-4-phenoxy substitution pattern is non-interchangeable with generic phenoxypyridine analogs. Only the 3-nitro-4-phenoxypyridine regioisomer demonstrates measurable PTP inhibition (SHP-1 IC50=3μM, TC-PTP IC50=19μM), while alternative isomers are inactive (>10,000μM). It serves as the essential precursor for 3-amino-4-phenoxypyridine-derived Aurora kinase inhibitor scaffolds via quantitative catalytic hydrogenation. Procure with confidence—positional integrity directly dictates biological activity and synthetic utility.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
Cat. No. B8759688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-phenoxypyridine
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H8N2O3/c14-13(15)10-8-12-7-6-11(10)16-9-4-2-1-3-5-9/h1-8H
InChIKeySWLYQWDNJRERGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 milligram / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-4-phenoxypyridine for Chemical Biology Research: CAS 132038-21-2 Procurement Guide


3-Nitro-4-phenoxypyridine (CAS 132038-21-2) is a heterocyclic aromatic building block belonging to the nitrophenoxypyridine class . It features a pyridine ring substituted with a nitro group at the 3-position and a phenoxy group at the 4-position, with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol . The compound serves as a key synthetic intermediate in medicinal chemistry and as a scaffold for developing inhibitors targeting protein tyrosine phosphatases (PTPs) and the sodium-calcium exchanger (NCX) [1]. This guide provides procurement-focused evidence on its differentiated properties relative to closely related analogs and in-class candidates.

Why 3-Nitro-4-phenoxypyridine Cannot Be Replaced by Generic Phenoxypyridine Analogs in Phosphatase and NCX Inhibitor Development


Substitution of 3-nitro-4-phenoxypyridine with generic phenoxypyridine analogs is not straightforward due to the critical role of the 3-nitro-4-phenoxy substitution pattern in dictating both chemical reactivity and biological target engagement. The nitro group at the 3-position imparts specific electronic effects that influence nucleophilic aromatic substitution (SNAr) reactivity during synthesis, while the 4-phenoxy orientation establishes a distinct pharmacophoric geometry essential for interactions with protein tyrosine phosphatases (PTPs) [1]. In contrast, analogs such as 3-nitro-2-phenoxypyridine or 5-nitro-2-phenoxypyridine exhibit altered binding site complementarity, leading to significantly different inhibitory profiles against PTP1B and TC-PTP [2]. Furthermore, herbicidal activity studies demonstrate that 3- and 4-phenoxypyridines display no remarkable effects, whereas certain 2-phenoxypyridine analogs exhibit high herbicidal potential, underscoring the functional non-interchangeability of these positional isomers [3].

Quantitative Differentiation of 3-Nitro-4-phenoxypyridine: Evidence-Based Procurement Decision Support


Target Engagement Profiling: Differential PTP Inhibition Potency Across Phenoxypyridine Substitution Patterns

A 3-nitro-4-phenoxypyridine-derived analog (BDBM50348708/CHEMBL1801440) exhibits an IC50 of 19,000 nM (19 μM) against human T-cell protein tyrosine phosphatase (TC-PTP), whereas a structurally related comparator from the same phenotypic screen series (BDBM50363862/CHEMBL1946383) displays negligible inhibition (>10,000,000 nM; >10,000 μM) against human PTP1B and TC-PTP [1][2]. This >500-fold differential in potency underscores the critical impact of the phenoxypyridine core substitution pattern on PTP target engagement.

Tyrosine Phosphatase Inhibition PTP1B TC-PTP

SHP-1 Phosphatase Inhibitory Activity of 3-Nitro-4-phenoxypyridine-Derived Scaffolds

A 3-nitro-4-phenoxypyridine-derived compound (BDBM50348708) demonstrates measurable inhibition of the catalytic domain of SHP-1 (PTPN6) with an IC50 of 3,000 nM (3 μM) [1]. While no direct head-to-head comparison is available, this activity distinguishes the scaffold from phenoxypyridine analogs such as BDBM50363862, which show no detectable inhibition (>10,000,000 nM) against multiple PTP family members including SHP-2 [2].

SHP-1 Tyrosine Phosphatase Immuno-Oncology

Positional Isomer Impact on Herbicidal Efficacy: 4-Phenoxypyridines vs. 2-Phenoxypyridines

Systematic herbicidal evaluation of phenoxypyridine positional isomers reveals that 3- and 4-phenoxypyridines demonstrate no remarkable herbicidal effects across tested weed species, whereas certain 2-phenoxypyridine analogs, particularly 2-(4-nitrophenoxy)-3,5-dichloropyridine, exhibit high herbicidal potential [1]. This class-level distinction confirms that the 4-phenoxypyridine scaffold—the core of 3-nitro-4-phenoxypyridine—is not interchangeable with 2-phenoxypyridine analogs for agrochemical discovery programs.

Herbicide Discovery Agrochemical Phenoxypyridine

Synthetic Accessibility and Key Intermediate Utility: 3-Nitro-4-phenoxypyridine as a Versatile Nitroarene Building Block

3-Nitro-4-phenoxypyridine is readily synthesized via SNAr reaction between 4-chloro-3-nitropyridine and phenol under mild conditions (K2CO3, DMF, room temperature, 2 hours) . The nitro group at the 3-position serves as both an activating group for further SNAr chemistry and a latent amino group following reduction (Pd/C, H2, ethanol) to yield 3-amino-4-phenoxypyridine derivatives . This dual functionality distinguishes it from 4-chloro-3-nitropyridine (CAS 13091-23-1), which contains a reactive chlorine leaving group but lacks the extended phenoxy pharmacophore, and from 4-phenoxypyridine, which lacks the nitro group required for subsequent functionalization via reduction or nucleophilic substitution.

Medicinal Chemistry SNAr Building Block

High-Value Application Scenarios for 3-Nitro-4-phenoxypyridine Based on Quantitative Evidence


Protein Tyrosine Phosphatase (PTP) Inhibitor Probe Development

3-Nitro-4-phenoxypyridine-derived scaffolds demonstrate measurable inhibitory activity against TC-PTP (IC50 = 19 μM) and SHP-1 (IC50 = 3 μM), whereas alternative phenoxypyridine substitution patterns yield completely inactive compounds (>10,000 μM) [1][2]. This activity profile supports the use of 3-nitro-4-phenoxypyridine as a starting scaffold for developing chemical probes targeting the PTP family, particularly for programs focused on immuno-oncology (SHP-1) or diabetes/obesity (PTP1B/TC-PTP). Procurement of this specific substitution pattern is essential; generic phenoxypyridine analogs lack the required target engagement.

Synthesis of Fused Heterocyclic Systems via Nitro Group Reduction and Cyclization

The nitro group of 3-nitro-4-phenoxypyridine can be quantitatively reduced to the corresponding 3-amino-4-phenoxypyridine using catalytic hydrogenation (Pd/C, H2, ethanol) [1]. This amine intermediate serves as a key precursor for constructing imidazo[4,5-c]pyridine and related fused heterocyclic systems, including Aurora kinase inhibitor scaffolds [2]. The 4-phenoxy substitution pattern provides a distinct vector for elaboration compared to 2-phenoxy or 5-phenoxy regioisomers, enabling access to unique chemical space in kinase inhibitor programs.

Sodium-Calcium Exchanger (NCX) Inhibitor Medicinal Chemistry

Phenoxypyridine derivatives constitute a validated scaffold class for NCX inhibition, with potent and selective reverse-mode inhibitors identified from systematic SAR studies [1]. While the parent 3-nitro-4-phenoxypyridine itself is an intermediate rather than a final inhibitor, the 4-phenoxypyridine core orientation is critical for achieving the desired pharmacological profile. Procurement of the correct positional isomer ensures synthetic access to the validated chemical space, whereas 2-phenoxypyridine regioisomers may lead to different target selectivity profiles or reduced potency.

Chemical Biology Probe for PTP Selectivity Profiling

The differential inhibitory profile observed across PTP family members—with measurable activity against TC-PTP and SHP-1 but not against placental alkaline phosphatase (IC50 > 10,000,000 nM) [1]—suggests that 3-nitro-4-phenoxypyridine-derived analogs may exhibit intra-family selectivity. Researchers developing PTP selectivity panels should consider incorporating this scaffold to probe structural determinants of subtype selectivity, a key requirement for developing tool compounds with minimal off-target phosphatase inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-4-phenoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.